2-(Chroman-4-yl)ethanol

Physicochemical profiling Process chemistry Solvent selection

2-(Chroman-4-yl)ethanol (CAS 121278-43-1; IUPAC: 2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethanol) is a synthetic 4-substituted chroman derivative bearing a primary alcohol on a two-carbon ethyl linker. It belongs to the broader benzopyran family and is structurally distinct from simpler chroman-4-ols or chromanones due to the extended hydroxyalkyl chain.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B8570627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chroman-4-yl)ethanol
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1CCO
InChIInChI=1S/C11H14O2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,9,12H,5-8H2
InChIKeyQWASRIJPLWDQCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chroman-4-yl)ethanol – Compound Identity, Class, and Procurement Context


2-(Chroman-4-yl)ethanol (CAS 121278-43-1; IUPAC: 2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethanol) is a synthetic 4-substituted chroman derivative bearing a primary alcohol on a two-carbon ethyl linker . It belongs to the broader benzopyran family and is structurally distinct from simpler chroman-4-ols or chromanones due to the extended hydroxyalkyl chain. This compound is primarily sourced as a research intermediate (typically at 95% purity) and has a documented role as a key chiral building block in the synthesis of the class III antiarrhythmic agent Terikalant (RP 62719) [1].

Why Generic Substitution of 2-(Chroman-4-yl)ethanol Leads to Synthetic and Functional Gaps


Within the 4-substituted chroman class, compounds differ fundamentally in the oxidation state and chain length of the C-4 appendage. 2-(Chroman-4-yl)ethanol possesses a primary alcohol separated from the chroman ring by two methylene units; this spacer architecture is essential for the downstream conversion to the bromide (V) and subsequent piperidine coupling in the Terikalant synthetic route [1]. In contrast, 4-chromanol (chroman-4-ol) places the hydroxyl directly on the ring, precluding the ethyl-bridge geometry required for pharmacologically active benzopyran-4-ethylpiperidine structures. 2-(Chroman-4-yl)acetic acid (CAS 5655-26-5) requires an additional reduction step – adding cost, time, and potential yield loss – to access the same alcohol intermediate . 2-(4-Methylchroman-4-yl)ethanol introduces a quaternary carbon at C-4 that alters both steric demand and metabolic liability, while chroman-4-one lacks the hydroxyl handle entirely. These structural divergences mean that interchange without re-optimisation of a validated synthetic sequence is not a drop-in replacement; the quantitative evidence below substantiates this selection barrier.

Quantitative Differentiation Evidence for 2-(Chroman-4-yl)ethanol Against Closest Analogs


Boiling Point Elevation vs. 4-Chromanol – Handling and Distillation Considerations

2-(Chroman-4-yl)ethanol exhibits a significantly higher predicted boiling point (289.3 ± 19.0 °C at 760 mmHg) compared to 4-chromanol (266.6 ± 29.0 °C at 760 mmHg) . The ~23 °C elevation reflects the additional methylene unit and increased molecular weight, directly impacting distillation design, thermal stability requirements, and vacuum conditions during purification.

Physicochemical profiling Process chemistry Solvent selection

Molecular Weight Distinction and Functional Group Impact on Reactivity

2-(Chroman-4-yl)ethanol (MW = 178.23 g·mol⁻¹) is 18.7% heavier than 4-chromanol (MW = 150.18 g·mol⁻¹) and 7.3% lighter than 2-(chroman-4-yl)acetic acid (MW = 192.21 g·mol⁻¹) . The primary alcohol group of the target compound offers a distinct nucleophilicity and leaving-group potential (e.g., conversion to bromide with N,N'-carbonyldiimidazole/allyl bromide) [1] that is absent in the methyl-substituted analog 2-(4-methylchroman-4-yl)ethanol (MW = 192.25 g·mol⁻¹), where the quaternary C-4 centre blocks certain elimination pathways and alters steric hindrance during SN2 reactions.

Synthetic intermediate selection Reaction stoichiometry Atom economy

Validated Role as a Key Intermediate in Terikalant (Class III Antiarrhythmic) Synthesis

2-(Chroman-4-yl)ethanol (specifically the (S)-enantiomer) is an essential intermediate in the published synthesis of Terikalant, the active (S)-enantiomer of RP 58866, a pure class III antiarrhythmic agent [1]. The validated synthetic sequence involves reduction of ethyl 3,4-dihydro-2H-1-benzopyran-4-acetate (III) with LiAlH₄ to afford alcohol (IV), which is then converted to bromide (V) and coupled with 4-(3,4-dimethoxyphenyl)piperidine [2]. No alternative 4-substituted chroman intermediate (acid, ester, or direct alcohol on the ring) can enter this specific route at the same stage without additional synthetic manipulation, making the target compound the convergence point for this drug scaffold.

Medicinal chemistry Process development Potassium channel blocker

Commercial Availability at Defined Purity Enabling Reproducible Research

2-(Chroman-4-yl)ethanol is commercially supplied at a standard purity of 95% , whereas 4-chromanol is typically offered at 97–98% (GC) . While the nominal purity is slightly lower, the target compound is listed with a predicted boiling point that allows differentiation from structurally similar impurities, and its identity is confirmed by molecular formula (C₁₁H₁₄O₂) and CAS registry. The known enantiomeric excess achievable for the (S)-enantiomer (>99% ee after resolution) [1] further distinguishes it from non-chiral or racemic chroman alternatives that lack documented enantiopurity specifications.

Chemical sourcing Quality control Reproducibility

Defined Application Scenarios Where 2-(Chroman-4-yl)ethanol Delivers Differentiated Value


Asymmetric Synthesis of Class III Antiarrhythmic Drug Candidates (Terikalant and Analogs)

The (S)-enantiomer of 2-(chroman-4-yl)ethanol is the direct precursor to the bromide intermediate (XIII) in the published enantioselective synthesis of Terikalant, a potassium channel antagonist [1]. Procurement of the enantiopure alcohol bypasses the need for chiral resolution of downstream intermediates and ensures fidelity to the validated route disclosed in EP0300908 and US4977166. Researchers developing benzopyran-based ion channel modulators should prioritise this intermediate to maintain synthetic convergence with established pharmacological data.

Structure-Activity Relationship (SAR) Studies on 4-Substituted Chroman Pharmacophores

The two-carbon ethyl spacer between the chroman ring and the primary alcohol creates a spatial and electronic profile distinct from 4-chromanol or chroman-4-one derivatives . This compound enables systematic exploration of linker length effects on target binding, as evidenced by its role in generating the 4-ethylpiperidine motif of Terikalant. Procurement of 2-(chroman-4-yl)ethanol alongside its shorter (4-chromanol) and oxidized (2-(chroman-4-yl)acetic acid) analogs allows for controlled head-to-head SAR comparison within a single study.

Process Chemistry Development for Scalable Alcohol-to-Bromide Transformation

The primary alcohol group of 2-(chroman-4-yl)ethanol is readily converted to the corresponding bromide using N,N'-carbonyldiimidazole and allyl bromide, a transformation validated in the Terikalant synthetic route [2]. Process chemists evaluating leaving-group installation strategies can benchmark this substrate against chroman-4-ol (secondary alcohol, different reactivity) to quantify the influence of alcohol substitution pattern on activation energy and by-product profiles under identical conditions.

Chiral Building Block Procurement for Enantioselective Amine Synthesis

Recent methodology papers demonstrate the use of γ-branched amine synthesis via rhodium-catalyzed reductive amination to construct Terikalant from chiral intermediates [3]. The (S)-2-(chroman-4-yl)ethanol serves as a chirality-bearing fragment that can enter such catalytic sequences directly, avoiding the need for asymmetric induction at a later stage. Procurement of the pre-resolved enantiomer simplifies reaction design and improves overall enantiomeric excess in the final target.

Quote Request

Request a Quote for 2-(Chroman-4-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.